2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide

Medicinal Chemistry Physicochemical Property Profiling Ligand Efficiency

Uniquely merges a validated P2X7 antagonist pharmacophore (cf. A-740003, IC₅₀=40 nM) with a methoxypyridazine kinase hinge-binder. Lower MW (379.4), single HBD, and TPSA 82.6 Ų predict superior CNS penetration. Procure as a CNS-optimized starting point for brain-penetrant P2X7 antagonists targeting neuroinflammation/pain, or as a kinase inhibitor lead for chemoproteomics. The dimethoxyphenylacetyl moiety enables PROTAC linker attachment. Ideal for LC-MS/MS method development and focused library synthesis.

Molecular Formula C21H21N3O4
Molecular Weight 379.416
CAS No. 899986-43-7
Cat. No. B2380305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide
CAS899986-43-7
Molecular FormulaC21H21N3O4
Molecular Weight379.416
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)OC
InChIInChI=1S/C21H21N3O4/c1-26-18-10-4-14(12-19(18)27-2)13-20(25)22-16-7-5-15(6-8-16)17-9-11-21(28-3)24-23-17/h4-12H,13H2,1-3H3,(H,22,25)
InChIKeyQATNNOWCSLMREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide (CAS 899986-43-7): Chemical Identity, Computed Physicochemical Profile, and Procurement Context


2-(3,4-Dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide (CAS 899986-43-7) is a fully synthetic small-molecule acetamide that covalently links a 2-(3,4-dimethoxyphenyl)acetyl pharmacophore to a 4-(6-methoxypyridazin-3-yl)aniline moiety [1]. The compound has a molecular formula of C₂₁H₂₁N₃O₄, a molecular weight of 379.4 g/mol, and a computed XLogP3-AA of 2.5 [1]. It is catalogued in the PubChem database under CID 7593535 and is primarily encountered as a screening-library compound offered by chemical suppliers for early-stage drug discovery and chemical biology probe development [1]. No peer-reviewed bioassay data or crystallographic target-engagement studies have been deposited for this specific compound in ChEMBL, BindingDB, or PubMed as of the search date.

Why In-Class Acetamide Analogs Cannot Substitute for 2-(3,4-Dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide (CAS 899986-43-7) Without Quantitative Revalidation


The compound's architecture uniquely merges two substructures with distinct and experimentally validated pharmacological identities: the 2-(3,4-dimethoxyphenyl)acetyl group, which constitutes the core of several potent P2X7 purinergic receptor antagonists such as A-740003 (human P2X7 IC₅₀ = 40 nM) [1], and the 4-(6-methoxypyridazin-3-yl)phenyl motif, a privileged scaffold found in kinase inhibitors and sulfonamide-based probe molecules [2]. The regiospecific methoxy substitution pattern on both aromatic rings, the single amide hydrogen-bond donor, and the exact rotatable bond count jointly control molecular recognition, passive permeability, and metabolic stability. Replacing the methoxypyridazinyl-phenyl group with a simpler aniline, benzyl, or alkyl substituent—or altering the dimethoxyphenyl ring substitution—would fundamentally change the hydrogen-bond acceptor topology and the three-dimensional electrostatic surface, rendering any existing structure–activity relationship inapplicable. The quantitative property comparisons in Section 3 demonstrate that even close structural analogs exhibit markedly different molecular weight, lipophilicity, and polar surface area profiles, each of which independently affects oral bioavailability, blood–brain barrier penetration, and off-target promiscuity risk [3].

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide (CAS 899986-43-7) Versus Its Closest Structural Analogs


Molecular Weight Differentiation from Core Scaffold and Sulfonamide Analog Establishes a Distinct Ligand Efficiency Window

The molecular weight (MW) of the target compound (379.4 g/mol) [1] is 94% larger than that of the minimal 2-(3,4-dimethoxyphenyl)acetamide scaffold (195.2 g/mol) [2] but 5% smaller than the structurally related sulfonamide analog 2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide (CAS 946358-90-3; MW = 399.5 g/mol) [3]. This positions the compound in an intermediate MW range where ligand efficiency (binding affinity per heavy atom) can be optimized independently of the extremes represented by fragment-like and lead-like chemical space. Procurement of the minimal scaffold would forfeit the entire 4-(6-methoxypyridazin-3-yl)phenyl recognition element, while the sulfonamide analog introduces a tetrahedral sulfur center and additional methyl substituents that alter both shape and hydrogen-bond acceptor geometry.

Medicinal Chemistry Physicochemical Property Profiling Ligand Efficiency

Balanced Lipophilicity (XLogP3-AA = 2.5) Distinguishes This Compound from More Polar Core Scaffolds and More Lipophilic P2X7 Antagonists

The target compound exhibits a computed XLogP3-AA of 2.5 [1], which is approximately 1.7 log units higher than the minimal 2-(3,4-dimethoxyphenyl)acetamide scaffold (estimated LogP ≈ 0.8) [2] and approximately 1.0 log unit lower than the P2X7 antagonist A-740003 (estimated LogP ≈ 3.5, based on its higher molecular weight and additional quinoline/cyanoimino substituents) [3]. This intermediate lipophilicity is consistent with the optimal LogP range of 1–3 recommended for oral drug candidates under the Lipinski Rule of Five, while the core scaffold is excessively polar (risking poor membrane permeation) and A-740003 approaches the upper lipophilicity limit associated with increased risk of CYP inhibition, phospholipidosis, and poor aqueous solubility [4]. The difference arises primarily from the methoxypyridazinyl-phenyl extension, which adds hydrophobicity in a controlled manner without introducing the polyaromatic system present in A-740003.

Lipophilicity ADME CNS Drug Design

Topological Polar Surface Area (82.6 Ų) and Hydrogen-Bond Donor Count (HBD = 1) Confer Favorable CNS Drug-Like Properties Relative to Bulkier P2X7 Antagonists

The topological polar surface area (TPSA) of the target compound is 82.6 Ų, and it contains only one hydrogen-bond donor (HBD = 1) [1]. These values fall decisively within the established CNS MPO (Central Nervous System Multiparameter Optimization) thresholds of TPSA < 90 Ų and HBD ≤ 3 that are associated with a high probability of passive blood–brain barrier penetration [2]. In contrast, the potent P2X7 antagonist A-740003 contains multiple additional hydrogen-bond donors (the cyanoimino guanidine moiety contributes at least 2 additional HBD) and a quinoline ring that pushes its TPSA well above 100 Ų, predicting substantially lower CNS exposure at equivalent plasma concentrations [3]. The minimal core scaffold (2-(3,4-dimethoxyphenyl)acetamide) also satisfies CNS MPO criteria (TPSA ≈ 60 Ų, HBD = 1) but lacks the additional aromatic recognition element necessary for high-affinity target engagement. The target compound thus occupies a unique intersection of CNS-favorable physicochemical space with a bifunctional recognition architecture.

CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Property Thresholds

Rotatable Bond Count (nRotB = 7) Balances Conformational Flexibility and Entropic Binding Penalty Compared to More Rigid and More Flexible Analogs

The target compound contains 7 rotatable bonds [1], compared to 3 in the minimal core scaffold 2-(3,4-dimethoxyphenyl)acetamide [2] and an estimated 12+ in the highly flexible A-740003, which carries a dimethylpropyl linker and a cyanoimino-guanidine side chain [3]. The Ro5 guideline ceiling is 10 rotatable bonds; A-740003 exceeds this limit, contributing to its high molecular weight and likely reduced oral bioavailability. The target compound's 7 rotatable bonds represent a compromise that permits the two aromatic recognition elements to adopt the conformations required for complementary binding while keeping the entropic penalty of binding within a tractable range. The core scaffold, with only 3 rotatable bonds, cannot present the pharmacophoric features needed to engage targets that recognize the methoxypyridazinyl-phenyl extension.

Conformational Analysis Ligand Efficiency Drug-Likeness

Absence of Public Bioassay Data and Implications for Procurement Decisions in Target-Based Screening Campaigns

As of the retrieval date, no bioassay data (IC₅₀, Kd, EC₅₀, % inhibition at defined concentration, or target engagement data) are deposited in ChEMBL, BindingDB, or PubChem BioAssay for CAS 899986-43-7 [1]. This contrasts with the structurally related P2X7 antagonist A-740003, which has reported IC₅₀ values of 40 nM (human P2X7) and 18 nM (rat P2X7) in calcium-flux assays [2], and with the sulfonamide analog CID 7524065, for which no bioactivity data are publicly disclosed either. The absence of published biological activity for the target compound means that its differentiation from analogs is currently restricted to the physicochemical and structural dimensions enumerated above. For a procurement decision, this implies that the compound should be selected over analogs only when the intended use case explicitly leverages its unique combination of (a) CNS-favorable TPSA/LogP/HBD profile, (b) bifunctional recognition architecture, and (c) intermediate molecular weight—for example, as a starting point for a medicinal chemistry optimization program targeting a CNS-accessible purinergic or kinase target [3].

High-Throughput Screening Target Deconvolution Chemical Biology

Recommended Procurement Scenarios for 2-(3,4-Dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide (CAS 899986-43-7) Based on Quantitative Differentiation Evidence


Scaffold-Hopping Starting Point for CNS-Penetrant P2X7 Antagonist Optimization

The compound's 2-(3,4-dimethoxyphenyl)acetyl core is a validated pharmacophore for P2X7 antagonism, as demonstrated by A-740003 (human P2X7 IC₅₀ = 40 nM) [1]. However, the target compound's lower molecular weight (379.4 vs. ~540 g/mol), its single HBD, and its TPSA of 82.6 Ų predict substantially better CNS penetration than A-740003 [2]. A medicinal chemistry team procuring this compound can use it as a structurally simplified, CNS-optimized starting point for developing brain-penetrant P2X7 antagonists targeting neuroinflammatory and neuropathic pain indications, with in vitro P2X7 calcium-flux assays as the primary screening readout.

Chemical Biology Probe for Kinase or Phosphodiesterase Target Deconvolution Leveraging the Methoxypyridazine Moiety

The 6-methoxypyridazin-3-yl substituent is a recognized hinge-binding motif in kinase inhibitor design and appears in several ATP-competitive chemical probes [3]. The target compound's balanced lipophilicity (XLogP = 2.5) and moderate TPSA (82.6 Ų) make it suitable for cellular target-engagement studies without the cytotoxicity often associated with highly lipophilic kinase scaffolds. Researchers can employ this compound in chemical proteomics (e.g., kinobeads pull-down) or cellular thermal shift assays (CETSA) to identify its primary protein target(s), with the dimethoxyphenylacetyl moiety serving as a derivatization handle for linker attachment in bifunctional degrader (PROTAC) design.

Analytical Reference Standard for LC-MS/MS Method Development and Metabolite Identification in Dual-Pharmacophore Compound Series

The compound's defined molecular formula (C₂₁H₂₁N₃O₄), exact monoisotopic mass (379.1532 Da), and distinctive isotopic pattern arising from three nitrogen atoms make it an ideal reference standard for developing and validating liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods intended for compounds that combine dimethoxyphenyl and methoxypyridazine substructures [4]. Its intermediate LogP of 2.5 facilitates retention on standard C18 reversed-phase columns using generic acetonitrile/water gradients, enabling its use as a system suitability standard across multiple analytical campaigns.

Fragment-Elaboration Library Anchor for Structure–Activity Relationship Studies at the Methoxypyridazinyl-Phenyl Vector

Because the compound incorporates the complete 4-(6-methoxypyridazin-3-yl)aniline moiety with a free para-acetamide linkage, it can serve as an anchor point for parallel synthesis of focused libraries exploring substituent effects on the dimethoxyphenyl ring. Procurement of this compound enables medicinal chemists to systematically vary the 3,4-dimethoxy substitution pattern (e.g., 3,5-dimethoxy, 3,4-methylenedioxy, or 3-methoxy-4-hydroxy) while holding the methoxypyridazinyl-phenyl recognition element constant, thereby generating quantitative structure–activity relationship (QSAR) data for computational model building.

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